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molecular formula C10H8BrN3O2 B8373224 5-(4-Bromophenyl)-3-methyl-3H-[1,2,3]triazole-4-carboxylic acid

5-(4-Bromophenyl)-3-methyl-3H-[1,2,3]triazole-4-carboxylic acid

Cat. No. B8373224
M. Wt: 282.09 g/mol
InChI Key: XCOCGMLIMAZEQM-UHFFFAOYSA-N
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Patent
US09321738B2

Procedure details

5-(4-Bromo-phenyl)-3-methyl-3H-[1,2,3]triazole-4-carboxylic acid ethyl ester (1.2 g, 3.87 mmol) was dissolved in THF (15 mL) and lithium hydroxide solution (0.5 N, 10 mL) was added. The mixture was stirred at room temperature for 3 hrs. TLC indicated complete consumption of the starting material. The mixture was concentrated and the residue was dissolved in water (20 mL) and filtered. The filtrate was acidified with 2N hydrochloric acid (3 mL). The white solid was filtered and dried to give 5-(4-bromo-phenyl)-3-methyl-3H-[1,2,3]triazole-4-carboxylic acid as a white solid (1.03 g, 94.4% yield). m.p. 209-210° C.; LC-MS calcd for C10H8BrN3O2 (m/e) 283.0, obsd 284.0 (M+H); 1H-NMR (400 MHz, DMSO-d6) δ ppm 4.26 (s, 3H), 7.66-7.72 (m, 4H), 14.20 (br s, 1H).
Name
5-(4-Bromo-phenyl)-3-methyl-3H-[1,2,3]triazole-4-carboxylic acid ethyl ester
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]([CH3:18])[N:8]=[N:9][C:10]=1[C:11]1[CH:16]=[CH:15][C:14]([Br:17])=[CH:13][CH:12]=1)=[O:5])C.[OH-].[Li+]>C1COCC1>[Br:17][C:14]1[CH:15]=[CH:16][C:11]([C:10]2[N:9]=[N:8][N:7]([CH3:18])[C:6]=2[C:4]([OH:5])=[O:3])=[CH:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
5-(4-Bromo-phenyl)-3-methyl-3H-[1,2,3]triazole-4-carboxylic acid ethyl ester
Quantity
1.2 g
Type
reactant
Smiles
C(C)OC(=O)C=1N(N=NC1C1=CC=C(C=C1)Br)C
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consumption of the starting material
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (20 mL)
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The white solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=C(N(N=N1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 94.4%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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